2-(4-Bromophenoxy)pyrimidine
Overview
Description
2-(4-Bromophenoxy)pyrimidine is an organic compound with the molecular formula C10H7BrN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of a bromophenoxy group at the second position of the pyrimidine ring imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, including 2-(4-bromophenoxy)pyrimidine, have shown promising anticancer activity . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
Based on the general behavior of pyrimidine derivatives, it can be inferred that these compounds interact with their targets (like protein kinases) and inhibit their function, leading to the disruption of cell growth and proliferation .
Biochemical Pathways
Pyrimidine derivatives, including this compound, are known to affect the de novo pyrimidine biosynthesis pathway . This pathway is indispensable in proliferating cells to meet the increased demand for nucleic acid precursors and other cellular components . The activity of this pathway is subject to elaborate growth state-dependent control mechanisms .
Result of Action
Based on the general behavior of pyrimidine derivatives, it can be inferred that these compounds may lead to the disruption of cell growth and proliferation, potentially leading to cell death .
Biochemical Analysis
Biochemical Properties
2-(4-Bromophenoxy)pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to bind to specific sites on these biomolecules, influencing their activity and function. For instance, pyrimidine derivatives are known to interact with enzymes involved in nucleotide metabolism, such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis . These interactions can lead to the inhibition or activation of the enzymes, thereby affecting the overall biochemical pathways in which they are involved.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrimidine derivatives are known to affect the proliferation and differentiation of cells by interacting with purinergic receptors, which play a vital role in cell signaling . Additionally, this compound can impact gene expression by binding to specific DNA sequences or interacting with transcription factors, thereby regulating the transcription of target genes .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes, proteins, and nucleic acids. For instance, it can inhibit the activity of dihydroorotate dehydrogenase (DHODH) by binding to its active site, thereby blocking the enzyme’s function in pyrimidine biosynthesis . Additionally, this compound can modulate gene expression by binding to specific DNA sequences or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrimidine derivatives can undergo degradation under certain conditions, leading to the formation of by-products that may have different biochemical properties . Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes. For instance, studies have shown that high doses of pyrimidine derivatives can result in toxic or adverse effects, such as liver and kidney damage . Additionally, threshold effects may be observed, where a certain dosage level is required to elicit a measurable response in the animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, including pyrimidine metabolism. The compound interacts with enzymes and cofactors that are crucial for the synthesis and degradation of pyrimidines. For example, dihydroorotate dehydrogenase (DHODH) is an enzyme that plays a key role in the de novo synthesis of pyrimidines, and this compound can inhibit its activity . Additionally, the compound can affect metabolic flux and metabolite levels by modulating the activity of other enzymes involved in pyrimidine metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound can be transported across cell membranes by specific transporters or binding proteins. For instance, pyrimidine derivatives are known to interact with nucleoside transporters, which facilitate their uptake into cells . Once inside the cells, this compound can be distributed to various cellular compartments, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, pyrimidine derivatives can be localized to the nucleus, where they interact with DNA and transcription factors to regulate gene expression . Additionally, this compound can be localized to the mitochondria, where it affects metabolic pathways and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)pyrimidine typically involves the reaction of 4-bromophenol with pyrimidine derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenoxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, facilitated by catalysts like palladium.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts such as palladium acetate (Pd(OAc)2) and ligands like triphenylphosphine (PPh3) are often used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds with extended conjugation.
Scientific Research Applications
2-(4-Bromophenoxy)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)pyrimidine
- 2-(4-Fluorophenoxy)pyrimidine
- 2-(4-Methylphenoxy)pyrimidine
Comparison
2-(4-Bromophenoxy)pyrimidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Compared to its chloro, fluoro, and methyl analogs, the bromine derivative may exhibit different physical properties such as boiling point and solubility, as well as distinct biological activities.
Properties
IUPAC Name |
2-(4-bromophenoxy)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJBRCBIEQHCOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016838-18-8 | |
Record name | 2-(4-bromophenoxy)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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